2-Acetamido-3,4,5-trimethoxybenzoic acid

Antimicrobial Resistance Efflux Pump Inhibitor NorA

2-Acetamido-3,4,5-trimethoxybenzoic acid (C12H15NO6, MW 269.25 g/mol) is a polysubstituted benzoic acid derivative featuring a 2-acetamido group and methoxy substituents at the 3, 4, and 5 positions. This specific substitution pattern places it within a class of compounds investigated for modulating histone deacetylase (HDAC) activity and inhibiting bacterial efflux pumps, distinguishing it from simpler trimethoxybenzoic acid analogs used primarily as general synthetic intermediates.

Molecular Formula C12H15NO6
Molecular Weight 269.25 g/mol
Cat. No. B15306289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3,4,5-trimethoxybenzoic acid
Molecular FormulaC12H15NO6
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC
InChIInChI=1S/C12H15NO6/c1-6(14)13-9-7(12(15)16)5-8(17-2)10(18-3)11(9)19-4/h5H,1-4H3,(H,13,14)(H,15,16)
InChIKeyRJARRHSNIGRTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3,4,5-trimethoxybenzoic acid: A Targeted Building Block for HDAC and Efflux Pump Inhibitor Research


2-Acetamido-3,4,5-trimethoxybenzoic acid (C12H15NO6, MW 269.25 g/mol) is a polysubstituted benzoic acid derivative featuring a 2-acetamido group and methoxy substituents at the 3, 4, and 5 positions . This specific substitution pattern places it within a class of compounds investigated for modulating histone deacetylase (HDAC) activity and inhibiting bacterial efflux pumps, distinguishing it from simpler trimethoxybenzoic acid analogs used primarily as general synthetic intermediates [1]. Its dual acetamido and trimethoxy functionality provides a unique pharmacophore for structure-activity relationship (SAR) studies targeting epigenetic and antimicrobial resistance mechanisms.

Procurement Risk: Why 3,4,5-Trimethoxybenzoic Acid Cannot Replace the 2-Acetamido Derivative in Target Applications


Generic substitution with common trimethoxybenzoic acid derivatives (e.g., 3,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzoic acid) fails because the 2-acetamido group is not a passive structural addition; it fundamentally alters the molecule's biological target engagement. In efflux pump inhibition studies, the presence and position of specific substituents directly dictate activity, with certain derivatives showing potent EP inhibition while close structural analogs are completely inactive [1]. Similarly, in HDAC research, naturally occurring benzoic acid derivatives demonstrate that the number and pattern of hydroxyl/methoxy substitutions critically determine HDAC inhibitory potency, with structurally similar compounds displaying dramatically different IC50 values [2]. Therefore, sourcing the incorrect isomer or derivative will not recapitulate the desired activity profile, leading to failed experimental outcomes and wasted procurement resources.

Head-to-Head Quantitative Differentiation of 2-Acetamido-3,4,5-trimethoxybenzoic Acid for Informed Procurement


Superior Efflux Pump (EP) Inhibition in S. aureus Relative to Precursor Structure

In a direct head-to-head comparison within the same study, Derivative 6 (featuring a 2-acetamido-3,4,5-trimethoxybenzoyl core) demonstrated significant efflux pump inhibitory activity in Staphylococcus aureus 272123, while the unsubstituted 3,4,5-trimethoxybenzoic acid precursor showed no EP inhibition in this assay. This confirms that the 2-acetamido modification is essential for activity against the NorA efflux pump [1].

Antimicrobial Resistance Efflux Pump Inhibitor NorA

Enhanced Dual EP Inhibition Profile Against AcrAB-TolC and NorA vs. Single-Target Analogs

In a cross-study comparison with other trimethoxybenzoic acid derivatives, Derivative 6 (2-acetamido-containing) possessed a rare dual EP inhibition profile, being active against both the AcrAB-TolC system in S. Typhimurium and the NorA pump in S. aureus. In contrast, Derivative 5 (a close structural analog lacking the acetamido functionality) inhibited only the AcrAB-TolC system, demonstrating that the acetamido group expands the spectrum of EP inhibition activity [1].

Antibiotic Synergy Efflux Pump AcrAB-TolC

Predicted Superior Binding Affinity to HDAC Enzymes Compared to Parent Gallic Acid

Class-level inference from molecular docking studies on related benzoic acid derivatives indicates that the trimethoxyphenyl motif, as present in the target compound, engages in critical hydrophobic interactions within the HDAC active site that are absent in the parent compound gallic acid. Docking scores of trimethoxylated derivatives consistently show stronger predicted binding affinities to HDAC enzymes compared to their hydroxylated precursors, supporting the rationale that 2-acetamido-3,4,5-trimethoxybenzoic acid will outperform its non-methylated parent [1]. Note: This is a class-level inference; direct HDAC IC50 data for the target compound is not publicly available.

HDAC Inhibition Epigenetics Cancer Biology

Differentiated Physicochemical Profile for Analytical Method Development

The acetamido substitution at the 2-position introduces a distinct hydrogen bond donor/acceptor pattern compared to the more common 3,4,5-trimethoxybenzoic acid. This results in a unique retention time in reversed-phase HPLC and a distinct mass fragmentation pattern (m/z 269 for [M+H]+) that can serve as a selective analytical marker for quality control and purity verification in synthetic workflows . While specific chromatographic data for the target compound is vendor-derived, the structural differences guarantee chromatographic separability from common impurities like 3,4,5-trimethoxybenzoic acid.

Analytical Chemistry HPLC Quality Control

High-Value Application Scenarios for Procuring 2-Acetamido-3,4,5-trimethoxybenzoic Acid


Staphylococcus aureus NorA Efflux Pump Inhibitor Lead Optimization

Based on direct evidence that derivative 6 (bearing the 2-acetamido-3,4,5-trimethoxybenzoic acid core) is active against the NorA efflux pump in S. aureus 272123 [1], procurement of this compound is justified for research groups conducting structure-activity relationship (SAR) studies around this scaffold. The compound serves as a validated active starting point for medicinal chemistry optimization aimed at developing novel NorA inhibitors to potentiate fluoroquinolone antibiotics against resistant Staphylococci.

Broad-Spectrum Efflux Pump Inhibitor Scaffold for Multi-Drug Resistant Gram-Negative and Gram-Positive Infections

The demonstrated dual inhibition of AcrAB-TolC in Salmonella and NorA in Staphylococcus by the target compound's derivative [1] makes it a strategic procurement choice for antibiotic adjuvant research programs. Its unique ability to engage efflux systems of both Gram-positive and Gram-negative bacteria addresses a critical research gap, as most EP inhibitors are species-specific. This compound can serve as a versatile tool for investigating universal EP inhibition mechanisms.

Epigenetic Probe Development Targeting Class I/IIb HDAC Enzymes

Class-level evidence points to the trimethoxylated benzoic acid scaffold as a privileged structure for HDAC inhibition [2]. Procuring the specific 2-acetamido derivative is crucial for SAR studies exploring the impact of the 2-position substituent on HDAC isoform selectivity. This compound can be compared head-to-head with non-acetamido analogs to map the chemical determinants of HDAC1, HDAC4, and HDAC6 selectivity, an area of active interest in oncology drug discovery.

Synthesis of Complex Polyfunctional Building Blocks for Fragment-Based Drug Discovery

The compound's orthogonal functional groups (carboxylic acid, acetamide, and three methoxy groups) make it a high-value intermediate for constructing diverse compound libraries. Its procurement is recommended for fragment-based screening campaigns where the trimethoxyphenyl-acetamido fragment can be further derivatized via amide coupling or esterification, enabling rapid exploration of chemical space around proven antimicrobial and epigenetic targets [1][2].

Quote Request

Request a Quote for 2-Acetamido-3,4,5-trimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.